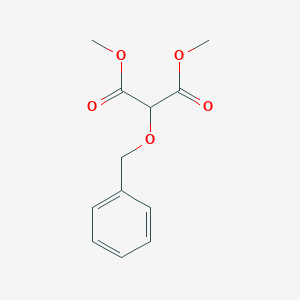

Dimethyl 2-(benzyloxy)malonate

Description

Dimethyl 2-(benzyloxy)malonate is an organic compound with the molecular formula C12H14O5. It is a derivative of malonic acid, where two ester groups are attached to the central carbon atom, and a benzyloxy group is attached to the second carbon atom. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Properties

IUPAC Name |

dimethyl 2-phenylmethoxypropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-11(13)10(12(14)16-2)17-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSPSPQZRIPFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565416 | |

| Record name | Dimethyl (benzyloxy)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62527-77-9 | |

| Record name | Dimethyl (benzyloxy)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(benzyloxy)malonate can be synthesized through various methods. One common approach involves the alkylation of dimethyl malonate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of dimethyl 2-(benzyloxy)malonate often involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(benzyloxy)malonate undergoes various chemical reactions, including:

Substitution Reactions: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted malonates.

Hydrolysis: Formation of malonic acid derivatives.

Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

Organic Synthesis

Dimethyl 2-(benzyloxy)malonate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it an essential intermediate in synthetic organic chemistry.

- Building Block for Synthesis : It is used to create various malonate derivatives through reactions such as hydrolysis and reduction. For instance, it can undergo hydrolysis to yield malonic acid derivatives or be reduced to form alcohols.

- Case Study : In a study focusing on the synthesis of bicyclic compounds, dimethyl 2-(benzyloxy)malonate was utilized as a precursor in the formation of substituted malonates, showcasing its utility in generating complex molecular architectures .

Medicinal Chemistry

The compound is investigated for its potential applications in drug development, particularly as a precursor for pharmaceutical compounds.

- Drug Development : Dimethyl 2-(benzyloxy)malonate has been explored for its role in synthesizing bioactive molecules, including those with anti-cancer properties. Its derivatives have shown promise in inhibiting specific enzyme pathways related to disease mechanisms .

- Case Study : Research has demonstrated that modifications of dimethyl 2-(benzyloxy)malonate can lead to compounds with potent inhibitory activities against enzymes involved in cancer progression, highlighting its significance in medicinal chemistry .

Agricultural Applications

In agriculture, dimethyl 2-(benzyloxy)malonate is being studied for its role as an intermediate in the synthesis of agrochemicals.

- Synthetic Intermediates : The compound serves as a precursor for indanonecarboxylic acid esters, which are useful as synthetic intermediates for insecticides. These derivatives can enhance pest control strategies while minimizing environmental impact .

- Case Study : A patent describes a process where dimethyl 2-(benzyloxy)malonate is transformed into insecticidal compounds through a series of chemical reactions, demonstrating its practical application in developing effective agricultural chemicals .

Chemical Industry

The compound is also utilized in the production of fine chemicals and specialty materials.

- Fine Chemicals Production : Dimethyl 2-(benzyloxy)malonate's versatility allows it to be employed in various chemical reactions that lead to the formation of high-value fine chemicals used across different industries.

- Case Study : In industrial applications, the compound has been used to synthesize various specialty materials that exhibit unique properties beneficial for specific applications in materials science .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of dimethyl 2-(benzyloxy)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in various nucleophilic addition and substitution reactions. The benzyloxy group can also influence the reactivity and selectivity of the compound in different chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Dimethyl malonate: A simpler derivative of malonic acid without the benzyloxy group.

Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups instead of methyl.

Benzyl malonate: Contains a benzyl group attached to the malonate core.

Uniqueness

Dimethyl 2-(benzyloxy)malonate is unique due to the presence of the benzyloxy group, which can provide additional reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

Dimethyl 2-(benzyloxy)malonate, a compound with the molecular formula CHO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Synthesis

Dimethyl 2-(benzyloxy)malonate is characterized by a benzyloxy group attached to a malonate backbone. The synthesis of this compound typically involves the reaction of dimethyl malonate with benzyl alcohol in the presence of an acid catalyst. This reaction can be optimized to achieve high yields and purity, making it suitable for further biological testing.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of malonic acid, including dimethyl 2-(benzyloxy)malonate, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that dimethyl 2-(benzyloxy)malonate may possess similar capabilities .

2. Anticancer Potential

Dimethyl 2-(benzyloxy)malonate has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds derived from malonates have been noted for their ability to interfere with metabolic pathways essential for cancer cell survival .

3. Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting deubiquitinases, which are important targets in cancer therapy due to their role in regulating protein degradation pathways . This activity suggests that dimethyl 2-(benzyloxy)malonate could be a lead compound for developing new anticancer drugs.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various malonate derivatives, including dimethyl 2-(benzyloxy)malonate. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Dimethyl 2-(benzyloxy)malonate | 32 | Staphylococcus aureus |

| Standard Antibiotic | 16 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, dimethyl 2-(benzyloxy)malonate was tested against several cancer cell lines. The compound demonstrated IC values in the low micromolar range, indicating potent anticancer activity.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.4 |

| HeLa (Cervical Cancer) | 3.2 |

| A549 (Lung Cancer) | 4.8 |

The biological activity of dimethyl 2-(benzyloxy)malonate can be attributed to its ability to interact with various biological targets:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further proliferation.

- Enzyme Interaction : As an enzyme inhibitor, it may disrupt key metabolic processes within cells, particularly those involved in protein degradation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare dimethyl 2-(benzyloxy)malonate?

Dimethyl 2-(benzyloxy)malonate is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzyl-protected intermediates can react with dimethyl malonate under basic conditions. In a representative procedure (similar to ), sodium hydride (NaH) in tetrahydrofuran (THF) is used to deprotonate dimethyl malonate, enabling alkylation with a benzyloxy-containing electrophile. Purification via silica gel column chromatography (e.g., pentanes:ethyl acetate 3:1) yields the product . Alternative routes may involve halogen-assisted electrooxidation in methanol, as seen in substituted malonate syntheses .

Advanced: How can stereochemical control be achieved in catalytic asymmetric reactions involving dimethyl 2-(benzyloxy)malonate?

Enantioselective transformations, such as Michael additions, leverage bifunctional organocatalysts. For instance, 9-amino-epicinchonine thiourea derivatives promote asymmetric additions of dimethyl malonate to nitroolefins, achieving high enantiomeric excess (ee). Key factors include hydrogen-bonding interactions between the catalyst’s thiourea moiety and the nitro group, as well as steric effects from the benzyloxy substituent . Optimization of solvent polarity (e.g., dichloromethane vs. toluene) and catalyst loading (5–10 mol%) further enhances selectivity.

Basic: What spectroscopic techniques are critical for characterizing dimethyl 2-(benzyloxy)malonate?

1H and 13C NMR are essential for confirming structure. In dimethyl 2-(4-fluorobenzylidene)malonate (a related compound), diagnostic signals include:

- 1H NMR : δ 7.74 (s, 1H, alkene proton), 3.86 (s, 6H, methoxy groups) .

- 13C NMR : δ 169.4 (carbonyl carbons), 128.8–127.3 (aromatic carbons) .

HRMS (High-Resolution Mass Spectrometry) validates molecular weight, e.g., [M+H]+ calculated for C19H24NO2S+: 330.1522; observed: 330.1496 .

Advanced: How do reaction conditions influence regioselectivity in palladium-catalyzed cross-couplings of dimethyl 2-(benzyloxy)malonate?

Palladium catalysts (e.g., Pd(PPh3)2Cl2) with bidentate ligands (dppe) enhance regioselectivity in allylic alkylation. For example, in the synthesis of benzo[d][1,3]dioxol derivatives, electron-rich aryl groups direct coupling to the malonate’s α-position. Solvent choice (THF vs. DMF) and temperature (room temp. vs. reflux) modulate reaction kinetics, favoring mono- vs. bis-alkylation .

Basic: What role does dimethyl 2-(benzyloxy)malonate play in studying mitochondrial stress responses?

Malonate derivatives are classical inhibitors of succinate dehydrogenase (Complex II) in the electron transport chain. Researchers use dimethyl 2-(benzyloxy)malonate to induce mitochondrial stress and study downstream effects, such as stress granule (SG) assembly. Experimental protocols involve treating cell lines (e.g., HeLa) with 5–10 mM malonate analogs and monitoring SG markers (e.g., G3BP1) via immunofluorescence .

Advanced: How can crystallographic data resolve ambiguities in the structural analysis of substituted malonates?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For dimethyl 2-(2,4,6-trimethoxybenzyl)malonate, crystallography revealed bond angles (e.g., C–C–O = 109.5°) and packing motifs stabilized by van der Waals interactions. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

Basic: What purification strategies are effective for isolating dimethyl 2-(benzyloxy)malonate from reaction mixtures?

Column chromatography on silica gel (hexane:ethyl acetate gradients) is standard. For polar byproducts, flash chromatography with higher ethyl acetate ratios (e.g., 1:3) improves separation. In complex cases, preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves >95% purity .

Advanced: How does the electronic nature of substituents on the benzyloxy group affect malonate reactivity in enyne metathesis?

Electron-withdrawing groups (e.g., -F, -Cl) increase the electrophilicity of the malonate’s α-carbon, accelerating ring-closing enyne metathesis (RCEM). For example, dimethyl 2-(4-fluorobenzylidene)malonate undergoes RCEM with Grubbs II catalyst at 40°C, yielding cyclic products with >80% efficiency. In contrast, electron-donating groups (e.g., -OCH3) slow reactivity, requiring higher temperatures (60°C) .

Basic: What analytical methods quantify residual solvents or impurities in dimethyl 2-(benzyloxy)malonate batches?

GC-MS (Gas Chromatography-Mass Spectrometry) with a DB-5MS column identifies volatile impurities (e.g., THF, ethyl acetate). For non-volatiles, LC-MS in ESI+ mode detects side products like hydrolyzed malonic acid. Method validation follows ICH Q2(R1) guidelines, ensuring limits of detection (LOD) < 0.1% .

Advanced: What strategies mitigate competing side reactions during malonate alkylation under basic conditions?

To suppress undesired ester hydrolysis or over-alkylation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.